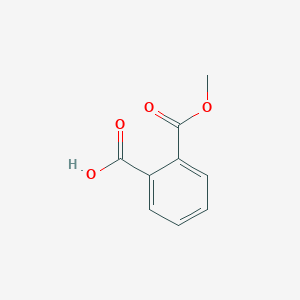

2-(Methoxycarbonyl)benzoic acid

Übersicht

Beschreibung

Monomethylphthalat, auch bekannt als Methylhydrogenphthalat, ist eine organische Verbindung mit der Summenformel C₉H₈O₄. Es ist ein Monoester der Phthalsäure und wird häufig als Weichmacher in verschiedenen industriellen Anwendungen eingesetzt. Monomethylphthalat ist ein Metabolit von Phthalaten, die in der Produktion von Kunststoffen, Körperpflegeprodukten und anderen Konsumgütern weit verbreitet sind .

Vorbereitungsmethoden

Monomethylphthalat kann durch Veresterung von Phthalsäureanhydrid mit Methanol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators, wie z. B. Schwefelsäure, um die Bildung der Esterbindung zu erleichtern. Die Reaktionsbedingungen umfassen das Erhitzen der Mischung auf eine Temperatur von etwa 60-70 °C und das Aufrechterhalten dieser Temperatur über mehrere Stunden, um eine vollständige Umsetzung sicherzustellen .

In der industriellen Produktion wird Monomethylphthalat häufig als Nebenprodukt bei der Herstellung anderer Phthalatester hergestellt. Der Prozess beinhaltet die teilweise Hydrolyse von Dimethylphthalat oder anderen Diestern, gefolgt von der Reinigung, um den Monomethylester zu isolieren .

Analyse Chemischer Reaktionen

Monomethylphthalat unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: In Gegenwart von Wasser und einem sauren oder basischen Katalysator kann Monomethylphthalat hydrolysieren und Phthalsäure und Methanol bilden.

Oxidation: Monomethylphthalat kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromsäure zu Phthalsäure oxidiert werden.

Reduktion: Die Reduktion von Monomethylphthalat kann, ähnlich wie bei der Hydrolyse, aber unter anderen Bedingungen, Phthalsäure und Methanol ergeben.

Substitution: Monomethylphthalat kann nukleophile Substitutionsreaktionen eingehen, bei denen die Methoxygruppe durch andere Nukleophile ersetzt wird.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-(Methoxycarbonyl)benzoic acid has been investigated for its potential use in pharmaceuticals, particularly as an anti-inflammatory agent.

- Anti-inflammatory Research : Studies have shown that derivatives of this compound can exhibit significant anti-inflammatory activities. For instance, a study highlighted the synthesis of novel benzoic acid derivatives that act as selective human beta-3 adrenergic receptor agonists, which may provide therapeutic benefits for obesity and metabolic disorders .

- Drug Development : This compound is also used in the development of drugs targeting specific pathways in inflammatory responses. Its derivatives have been explored for their efficacy in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Environmental Applications

In environmental chemistry, this compound serves as a marker for phthalate exposure, which is crucial for monitoring environmental pollution.

- Biomarker for Phthalates : It is recognized as a urinary biomarker for phthalate exposure, providing insights into human health risks associated with environmental contaminants . This application is particularly relevant in studies assessing the impact of phthalates on endocrine disruption and reproductive health.

Analytical Chemistry

The compound is utilized in various analytical methods to quantify and analyze other substances.

- Chromatographic Techniques : The compound has been employed in high-performance liquid chromatography (HPLC) methods to analyze its degradation products and metabolic pathways. This is essential for understanding its stability and behavior in biological systems .

Case Study 1: Anti-inflammatory Drug Development

A recent study focused on the synthesis of this compound derivatives demonstrated their potential as anti-inflammatory agents. The research involved evaluating their pharmacokinetics and biological activity through various assays, highlighting their role in drug discovery processes aimed at treating chronic inflammatory diseases .

Case Study 2: Environmental Monitoring

In a study assessing environmental pollution levels, this compound was used to monitor phthalate levels in water samples. The results indicated significant correlations between urban runoff and increased concentrations of phthalates, underscoring the importance of this compound in environmental toxicology studies .

Safety Considerations

While this compound has beneficial applications, it is essential to consider safety guidelines:

Wirkmechanismus

Monomethyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It interferes with hormone synthesis, transport, and metabolism, leading to disruptions in the endocrine system. Monomethyl phthalate can bind to nuclear receptors in various tissues, affecting gene expression and cellular functions. This mechanism is particularly relevant in its impact on reproductive health and neurodevelopmental processes .

Vergleich Mit ähnlichen Verbindungen

Monomethylphthalat ähnelt anderen Phthalatmonoestern, wie z. B. Monobutylphthalat, Monoethylphthalat und Monobenzylphthalat. Diese Verbindungen haben ähnliche chemische Strukturen und Eigenschaften, unterscheiden sich jedoch in ihren Alkylkettenlängen und spezifischen Anwendungen. Monomethylphthalat ist einzigartig in seiner relativ einfachen Struktur und seiner weit verbreiteten Verwendung als Weichmacher und analytischer Standard .

Ähnliche Verbindungen

- Monobutylphthalat

- Monoethylphthalat

- Monobenzylphthalat

Monomethylphthalat zeichnet sich durch seine spezifischen Anwendungen in der analytischen Chemie und seine Rolle als Metabolit in Umwelt- und toxikologischen Studien aus.

Biologische Aktivität

2-(Methoxycarbonyl)benzoic acid, also known as methyl 2-carboxybenzoate, is a benzoic acid derivative that has garnered interest in various fields of biological research. This compound features both a methoxycarbonyl group and a carboxylic acid, which contribute to its potential biological activities. Recent studies have explored its effects on various biological systems, including its role in enzyme modulation, cytotoxicity, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, influencing enzyme activity and cellular responses. For instance, studies suggest that the compound may enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular homeostasis and protein degradation .

Enzyme Modulation

Research indicates that this compound can act as a modulator of key enzymes involved in protein degradation. In particular, it has been shown to activate cathepsins B and L, which play significant roles in lysosomal protein catabolism. In cell-based assays, compounds derived from benzoic acid derivatives exhibited enhanced proteasomal activity, suggesting that this compound could be a candidate for developing novel modulators for therapeutic applications .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that derivatives of benzoic acid exhibit significant antibacterial and antifungal activities. The carboxylic acid moiety is essential for this activity, as it contributes to the compound's ability to penetrate microbial membranes and disrupt cellular functions .

Cytotoxicity and Antiproliferative Effects

Cytotoxicity assays have shown that this compound exhibits varying degrees of cytotoxic effects across different cell lines. For instance, in assays involving human foreskin fibroblasts and cancer cell lines such as Hep-G2 and A2058, the compound demonstrated minimal cytotoxicity at certain concentrations (1-10 µg/mL), indicating a potential therapeutic window for its use in cancer treatment .

Case Studies

Case Study 1: Proteasome Activation

A study evaluated the effects of this compound on proteasomal activity in human foreskin fibroblasts. The results indicated a significant increase in chymotrypsin-like activity at concentrations of 5 µM, suggesting that this compound could enhance protein degradation pathways critical for cellular health .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, derivatives including this compound were screened against various pathogens. The results showed promising antibacterial activity against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Research Findings Summary

| Biological Activity | Findings |

|---|---|

| Enzyme Modulation | Activates cathepsins B and L; enhances UPP and ALP activities |

| Antimicrobial Activity | Significant antibacterial and antifungal effects; dependent on carboxylic acid moiety |

| Cytotoxicity | Minimal cytotoxicity observed in fibroblasts; potential therapeutic applications in cancer |

Eigenschaften

IUPAC Name |

2-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJSWIPFHMKRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040001 | |

| Record name | Monomethyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Monomethyl phthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4376-18-5 | |

| Record name | Monomethyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4376-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monomethyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONOMETHYL PHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Monomethyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2STT6D18JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Monomethyl phthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82 - 84 °C | |

| Record name | Monomethyl phthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical coordination mode of 2-(Methoxycarbonyl)benzoic acid in copper(II) complexes?

A1: this compound primarily acts as a bridging ligand through its carboxylate group in copper(II) complexes. Research reveals that it commonly coordinates to two copper(II) ions, forming dinuclear paddle-wheel structures. [, ] In these complexes, each copper(II) ion is coordinated by four carboxylate oxygen atoms from four MCBA ligands. [, ]

Q2: Besides the ligand itself, what other molecules have been observed coordinating to the copper centers in these complexes?

A2: Studies show that solvent molecules can also coordinate to the copper(II) ions in these complexes. For instance, in the complex [Cu2(MCBA)4(DMF)(CH3OH)·CH3OH], one copper ion is coordinated by a dimethylformamide (DMF) molecule, while the other copper ion is coordinated by a methanol molecule. [] In another example, the complex [Cu2(MCBA)4(H2O)2]·2H2O features water molecules coordinating to the copper centers. [, ]

Q3: How do these structural features impact the crystal packing in the solid state?

A3: The coordination modes of MCBA and solvent molecules contribute to the formation of supramolecular architectures in the crystal lattice. For example, in the [Cu2(MCBA)4(DMF)(CH3OH)·CH3OH] complex, O–H···O hydrogen bonds between the complex and solvent molecules lead to the formation of a one-dimensional chain structure. [] This highlights the role of non-covalent interactions in dictating the solid-state arrangement of these complexes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.